molecular formula C7H6ClNO2 B067147 6-Chloropyridin-3-yl acetate CAS No. 188057-24-1

6-Chloropyridin-3-yl acetate

Cat. No.: B067147
CAS No.: 188057-24-1
M. Wt: 171.58 g/mol
InChI Key: NWKLWOGUAXAQGW-UHFFFAOYSA-N
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Scientific Research Applications

6-Chloropyridin-3-yl acetate has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 6-Chloropyridin-3-yl acetate indicates that it is for research and development use only, under the supervision of a technically qualified individual .

Biochemical Analysis

Biochemical Properties

6-Chloropyridin-3-yl acetate is known to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and can involve both binding and catalytic activities. For instance, it has been observed that this compound can act as a substrate for certain enzymes, leading to its transformation into different metabolites .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other biochemical changes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Studies have shown that there can be threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that can involve various transporters and binding proteins . These processes can affect the localization or accumulation of this compound in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridin-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Chloropyridin-3-yl acetate involves its interaction with various molecular targets. The pyridine ring in its structure can act as a pharmacophore, modifying the properties of the compound and enabling it to interact with specific enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 6-Chloropyridin-3-yl acetate is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in common organic solvents and its ability to undergo various transformations make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

(6-chloropyridin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLWOGUAXAQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356133
Record name 5-Acetyloxy-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188057-24-1
Record name 5-Acetyloxy-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

48% Aqueous tetrafluoroboric acid (40.5 mL) was added to the above-obtained 5-amino-2-chloropyridine (18 g) in ethanol (360 mL), and under cooling at −5° C., tert-butyl nitrite (23.5 mL) was added dropwise to the resultant mixture, followed by stirring for 20 minutes. Diethyl ether was added to the reaction mixture, and the precipitated product was recovered by filtration, followed by drying, to thereby give 6-chloropyridine-3-diazonium tetrafluoroborate (32 g, quantitative amount). The thus-obtained diazonium salt (32 g) in acetic anhydride (160 mL) was heated gradually to 90° C., and the mixture was stirred for 45 minutes, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was sequentially washed with water and saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel chromatography (hexane-ethyl acetate), to thereby give 5-acetoxy-2-chloropyridine as a solid (10 g, 42%).
Quantity
40.5 mL
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18 g
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360 mL
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23.5 mL
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reactant
Reaction Step Two
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resultant mixture
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0 (± 1) mol
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